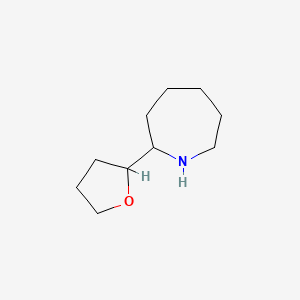

2-(oxolan-2-yl)azepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Oxolan-2-yl)azepane is a chemical compound belonging to the azepane family. It has garnered significant attention in scientific research due to its potential biological activity and diverse applications. The compound features a seven-membered azepane ring fused with a five-membered oxolane ring, making it a unique structure in the realm of heterocyclic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(oxolan-2-yl)azepane typically involves the cyclization of appropriate precursors. One common method is the Pd/LA-catalyzed decarboxylation, which enables the exclusive [5 + 2] annulation towards N-aryl azepanes under mild conditions . This reaction proceeds smoothly with ample reaction scope and CO2 as the byproduct.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the Pd/LA-catalyzed decarboxylation method suggests potential for industrial application, given its efficiency and mild reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Oxolan-2-yl)azepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Oxolan-2-yl)azepane has been widely used in scientific research due to its diverse applications:

Chemistry: It serves as a key intermediate in synthetic chemistry, facilitating the synthesis of complex molecules.

Biology: The compound has shown potential as a novel inhibitor, antidiabetic, anticancer, and DNA-binding reagent.

Medicine: Its derivatives are being explored for pharmaceutical applications, including the synthesis of opioid analgesics like Proheptazine.

Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(oxolan-2-yl)azepane involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to and inhibit certain enzymes and receptors, thereby modulating various biochemical processes . Detailed studies on its conformational analysis have revealed stable twist-chair conformations, which play a crucial role in its activity .

Vergleich Mit ähnlichen Verbindungen

Azepane: A seven-membered ring compound with similar structural features.

Oxepane: Another seven-membered ring compound but with an oxygen atom in the ring.

Silepane: A silicon-containing seven-membered ring compound.

Phosphepane: A phosphorus-containing seven-membered ring compound.

Thiepane: A sulfur-containing seven-membered ring compound.

Uniqueness: 2-(Oxolan-2-yl)azepane stands out due to its fused ring structure, combining both azepane and oxolane rings. This unique configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

2-(oxolan-2-yl)azepane, a compound with the CAS number 383131-36-0, has garnered significant attention in the scientific community due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Synthesis

This compound is characterized by a fused ring structure combining an azepane and an oxolane. The synthesis of this compound typically involves cyclization reactions, with one common method being the Pd/LA-catalyzed decarboxylation. This method allows for efficient [5 + 2] annulation under mild conditions, making it suitable for both laboratory and potential industrial applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it can bind to and inhibit various enzymes and receptors, thereby modulating biochemical pathways. Notably, it has shown potential as a novel inhibitor , particularly in the context of antidiabetic and anticancer activities .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of this compound have been evaluated for their efficacy against various cancer cell lines. The mechanism involves inhibition of key signaling pathways associated with tumor growth and survival.

Antidiabetic Properties

In addition to its anticancer properties, this compound exhibits promising antidiabetic effects. It has been shown to modulate glucose metabolism and improve insulin sensitivity in preclinical models, suggesting its potential role in diabetes management.

Case Studies

- Gamma-secretase Inhibition : A study demonstrated that substituted derivatives of this compound act as potent inhibitors of gamma-secretase, an enzyme implicated in Alzheimer's disease. These derivatives exhibited low nanomolar inhibition, indicating their potential as therapeutic agents for neurodegenerative disorders .

- Antifungal Activity : Another investigation into related compounds revealed antifungal properties against Candida species, showcasing the versatility of this compound class in addressing various health challenges .

Comparative Analysis

The unique structure of this compound distinguishes it from other similar compounds such as azepane and oxepane. The following table summarizes key comparisons:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| This compound | Fused azepane/oxolane | Anticancer, antidiabetic |

| Azepane | Seven-membered ring | Limited biological activity |

| Oxepane | Seven-membered ring | Primarily used in synthetic routes |

Research Findings Summary

Research findings suggest that this compound has significant potential in various therapeutic areas:

- Anticancer : Inhibits tumor growth via modulation of signaling pathways.

- Antidiabetic : Improves glucose metabolism and insulin sensitivity.

- Neurodegenerative Diseases : Acts as a gamma-secretase inhibitor with implications for Alzheimer's treatment.

Eigenschaften

IUPAC Name |

2-(oxolan-2-yl)azepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-2-5-9(11-7-3-1)10-6-4-8-12-10/h9-11H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIMNTUWZQNTHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C2CCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.